molecular formula C6H4BrCl2N B12958114 2-Bromo-6-chloro-3-(chloromethyl)pyridine

2-Bromo-6-chloro-3-(chloromethyl)pyridine

Cat. No.: B12958114
M. Wt: 240.91 g/mol
InChI Key: DKWIWVWQURNWJL-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-3-(chloromethyl)pyridine: is a heterocyclic compound with the following chemical formula:

C6H3BrCl2N\text{C}_6\text{H}_3\text{BrCl}_2\text{N}C6​H3​BrCl2​N

(molecular weight: 236.45 g/mol). It contains both halogen (bromine and chlorine) and pyridine moieties. The compound’s structure is shown below:

BrCl\text{Br} \quad \text{Cl} BrCl

 |\text{ |}  |

N\text{N} N

CH2Cl\text{CH}_2\text{Cl} CH2​Cl

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of 2-Bromo-6-chloro-3-(chloromethyl)pyridine. One common approach involves the reaction of 2,6-bis(chloromethyl)pyridine with bromine and chlorine sources. The chloromethyl groups are subsequently replaced by bromine and chlorine atoms.

Reaction Conditions: The reaction typically occurs under mild conditions, using appropriate solvents and catalysts. For example, the use of Lewis acids or transition metal catalysts facilitates the halogenation process.

Industrial Production Methods: While there isn’t a specific industrial-scale production method dedicated solely to this compound, it can be synthesized in research laboratories or small-scale production facilities.

Chemical Reactions Analysis

Reactivity: 2-Bromo-6-chloro-3-(chloromethyl)pyridine can participate in various chemical reactions:

Common Reagents and Conditions:

    Bromine (Br2): Used for bromination.

    Chlorine (Cl2): Used for chlorination.

    Transition Metal Catalysts: Facilitate cross-coupling reactions.

Major Products: The major products depend on the specific reaction conditions and the substituents used. In Suzuki–Miyaura coupling, the product would be an aryl- or vinyl-substituted pyridine.

Scientific Research Applications

2-Bromo-6-chloro-3-(chloromethyl)pyridine finds applications in:

    Organic Synthesis: As a versatile building block for creating more complex molecules.

    Medicinal Chemistry: It may serve as a precursor for drug development.

    Materials Science: For functionalized materials and ligands.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. For example, in drug development, it could target specific molecular pathways or receptors.

Properties

Molecular Formula

C6H4BrCl2N

Molecular Weight

240.91 g/mol

IUPAC Name

2-bromo-6-chloro-3-(chloromethyl)pyridine

InChI

InChI=1S/C6H4BrCl2N/c7-6-4(3-8)1-2-5(9)10-6/h1-2H,3H2

InChI Key

DKWIWVWQURNWJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1CCl)Br)Cl

Origin of Product

United States

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